molecular formula C16H19N3O4 B11996896 4-hydroxy-2-oxo-N'-propanoyl-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

4-hydroxy-2-oxo-N'-propanoyl-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B11996896
M. Wt: 317.34 g/mol
InChI Key: QUNDKECZTKKGKZ-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-N’-propionyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with a unique structure that includes a quinoline core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-N’-propionyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with a hydrazide under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. This could include the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-oxo-N’-propionyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

4-hydroxy-2-oxo-N’-propionyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N’-propionyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and hydrazides, such as:

  • 4-hydroxy-2-oxo-1-propyl-N’-undecanoyl-1,2-dihydro-3-quinolinecarbohydrazide
  • 4-hydroxy-N’-(4-methylbenzoyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide

Uniqueness

What sets 4-hydroxy-2-oxo-N’-propionyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide apart is its specific functional groups and the unique arrangement of atoms within its structure. This uniqueness can result in distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

4-hydroxy-2-oxo-N'-propanoyl-1-propylquinoline-3-carbohydrazide

InChI

InChI=1S/C16H19N3O4/c1-3-9-19-11-8-6-5-7-10(11)14(21)13(16(19)23)15(22)18-17-12(20)4-2/h5-8,21H,3-4,9H2,1-2H3,(H,17,20)(H,18,22)

InChI Key

QUNDKECZTKKGKZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)CC)O

Origin of Product

United States

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